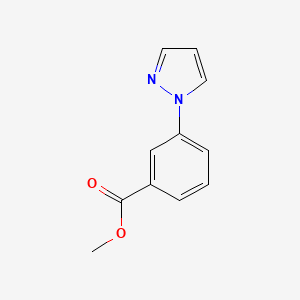

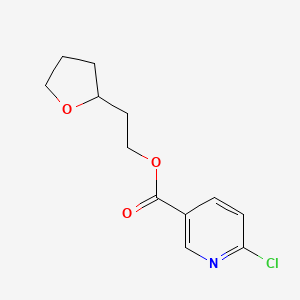

Methyl 3-(1H-pyrazol-1-yl)benzoate

Overview

Description

Methyl 3-(1H-pyrazol-1-yl)benzoate, also known as Methyl Pyrazolobenzoate, is an organic compound belonging to the class of pyrazolobenzoates. It is a white, crystalline solid with a molecular weight of 206.24 g/mol. It is soluble in water and ethanol and has a melting point of about 115 °C. Methyl Pyrazolobenzoate is an important intermediate for the synthesis of various drugs, dyes, and other organic compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Methyl 3-(1H-pyrazol-1-yl)benzoate and its derivatives show distinct molecular structures and bonding characteristics, crucial for their functionality. For instance, certain derivatives form complex sheets or chains in their crystal structures due to hydrogen bonding. The formation of hydrogen-bonded sheets or chains indicates the potential of these compounds in forming stable crystalline structures, which might be useful in materials science for creating robust materials or in pharmaceuticals for drug formulation (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives are pivotal for exploring their applications. Research demonstrates various methods for synthesizing these compounds and analyzing their structures, offering insights into their potential uses. For example, some derivatives are synthesized and characterized to explore their applications in fields like materials science for developing new materials with specific properties (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Biological Activities

These compounds exhibit a range of biological activities, including antitumor, antifungal, and antibacterial effects. This positions them as potential candidates for drug development and other medical applications. Their ability to interact with biological systems can be harnessed for therapeutic purposes or for understanding biological pathways and processes (Shah, 2014).

Supramolecular Structures

This compound derivatives can form supramolecular structures, which are of interest in nanotechnology and materials science. The ability to form ordered structures at the molecular level can be useful in creating nanoscale devices or materials with unique properties (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

Mechanism of Action

Target of Action

Similar compounds have been evaluated as inhibitors of braf v600e , a protein kinase involved in cell growth and proliferation.

Mode of Action

Similar compounds have shown inhibitory activity against their targets, suggesting that methyl 3-(1h-pyrazol-1-yl)benzoate may also interact with its targets to inhibit their function .

Biochemical Pathways

Similar compounds have been shown to inhibit the braf v600e pathway, which plays a crucial role in cell growth and proliferation .

Result of Action

Similar compounds have shown inhibitory activity against their targets, leading to a decrease in cell growth and proliferation .

Safety and Hazards

While specific safety and hazard data for “Methyl 3-(1H-pyrazol-1-yl)benzoate” were not found in the retrieved papers, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazole-based ligands, including “Methyl 3-(1H-pyrazol-1-yl)benzoate”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing and optimizing more potent inhibitors based on the pyrazole derivatives skeleton .

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives, which Methyl 3-(1H-pyrazol-1-yl)benzoate is a part of, have shown diverse biological activities . The reactivity of pyrazole towards electrophiles is enhanced , which may suggest potential interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Some pyrazole derivatives have shown preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models .

Molecular Mechanism

It is known that pyrazole derivatives can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that this compound may have the ability to form complex structures, potentially influencing its interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a refrigerated environment , suggesting that it may degrade or lose its effectiveness over time if not properly stored.

Metabolic Pathways

Given the enhanced reactivity of pyrazole derivatives towards electrophiles , it is possible that this compound may interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

The ability of pyrazole derivatives to form complex structures may influence their transport and distribution.

Properties

IUPAC Name |

methyl 3-pyrazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-5-10(8-9)13-7-3-6-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFWFAVDUMMRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

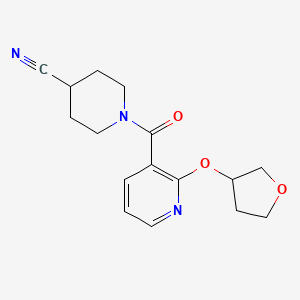

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

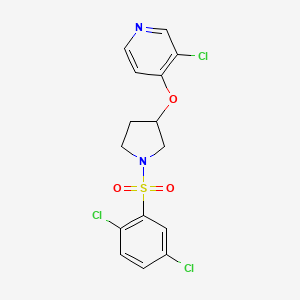

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)